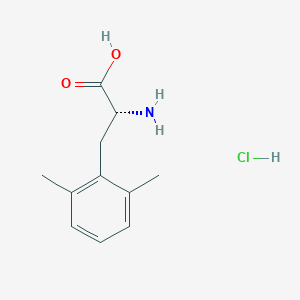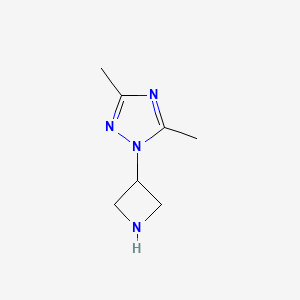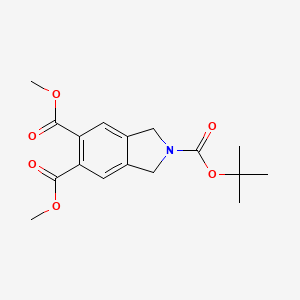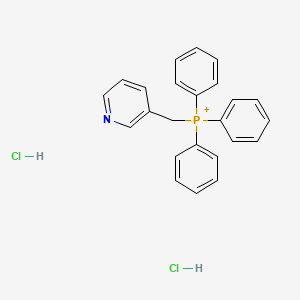
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside is a chemical compound known for its unique structure and properties. It is a derivative of glucopyranoside, where the hydroxyl group at the anomeric carbon is replaced by a phenylethylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside typically involves the reaction of a glucopyranosyl donor with a phenylethylthiol acceptor. One common method involves the use of 1,5-difluoro-2,4-dinitrobenzene as a starting material, which undergoes aromatic nucleophilic substitution with a galacto thiol to form an intermediate. This intermediate is then modified through further substitution or reduction reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethylthio group back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes. For example, it acts as a competitive inhibitor of β-galactosidase by mimicking the natural substrate of the enzyme and binding to its active site . This inhibition can affect various biological pathways and processes, depending on the role of the enzyme in the organism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenylethyl-1-thio-I(2)-D-Glucopyranoside include:
2-Phenylethyl-1-thio-β-D-galactopyranoside: Another glucopyranoside derivative with a phenylethylthio group.
Isopropyl thio-β-D-galactoside: A compound with a similar structure but different substituents.
D-galactonolactone: A related compound that also inhibits β-galactosidase.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with certain enzymes in a distinct manner. Its phenylethylthio group provides unique chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H20O5S |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
ZNAMMSOYKPMPGC-RQICVUQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCSC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
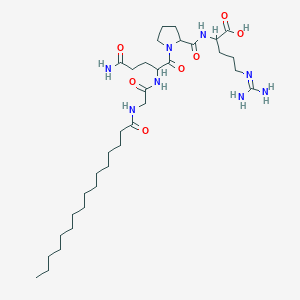
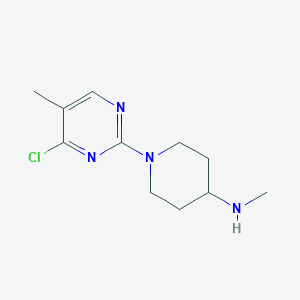
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
